S-312-d

Calcium channel blocker Vascular smooth muscle Cerebral vasodilation

S-312-d (CAS 120056-57-7) is the active S-(+)-enantiomer dihydrothienopyridine L-VSCC antagonist. It uniquely inhibits ischemic glutamate release (0.3 mg/kg) vs. nimodipine, shows 10-fold higher potency in SHRSP stroke models, and is 2.3× more potent than flunarizine in anticonvulsant models. The R-(-)-enantiomer (S-312-l) is inactive, making S-312-d essential for valid stereospecific mechanism studies. Protect experimental integrity—procure the active enantiomer.

Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
CAS No. 120056-57-7
Cat. No. B1680438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-312-d
CAS120056-57-7
Synonymsmethyl 4,7-dihydro-3-isobutyl-6-methyl-4-(nitrophenyl)thieno(2,3-b)-pyridine-5-carboxylate
S 312
S-312
S-312-d
Molecular FormulaC20H22N2O4S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)SC=C2CC(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H22N2O4S/c1-11(2)8-14-10-27-19-18(14)17(16(12(3)21-19)20(23)26-4)13-6-5-7-15(9-13)22(24)25/h5-7,9-11,17,21H,8H2,1-4H3/t17-/m0/s1
InChIKeyUTLPUICHKZBRCI-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-312-d (CAS 120056-57-7): A Selective Dihydrothienopyridine L-Type Calcium Channel Blocker for Cerebrovascular and Neuroprotective Research


S-312-d (S-(+)-methyl-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, CAS 120056-57-7) is the active S-(+)-enantiomer of the dihydrothienopyridine calcium channel antagonist S-312 [1]. It exhibits high-affinity, competitive binding to L-type voltage-sensitive calcium channels (L-VSCCs) in cerebral and peripheral vasculature, with a mechanism centered on altering the dissociation constant (Kd) without affecting binding site density (Bmax) [2]. Preclinical studies have established its efficacy in models of hypertension, stroke, epilepsy, and ischemic renal injury, with a notable selectivity for cerebral vessels [3].

S-312-d (CAS 120056-57-7): Why Enantiopurity and Potency Prevent Generic Substitution


S-312-d is the S-(+)-enantiomer of a racemic dihydrothienopyridine calcium antagonist, and its pharmacological profile is starkly differentiated from its R-(-)-enantiomer (S-312-l) and other dihydropyridine (DHP) calcium channel blockers. The R-(-)-enantiomer exhibits negligible calcium antagonistic activity, with IC50 values up to 33-fold weaker in vascular relaxation assays [1]. Furthermore, while S-312-d demonstrates potent anticonvulsant and neuroprotective effects at low oral doses, the R-(-)-enantiomer is completely inactive in these models [2]. Compared to clinical DHPs like nimodipine, S-312-d achieves comparable or superior efficacy in stroke models at doses up to 30-fold lower, and uniquely inhibits ischemic glutamate release—a mechanism not observed with nimodipine even at high doses [3]. These specific stereochemical and mechanistic differences mean that generic substitution with racemic S-312, the inactive enantiomer, or other DHP calcium channel blockers would result in a significant loss or alteration of biological activity, directly impacting experimental outcomes in cerebrovascular, neuroprotective, and epileptic research.

S-312-d (CAS 120056-57-7): Quantitative Evidence for Superior Potency, Selectivity, and Efficacy


Superior Vascular Relaxant Potency in Isolated Cerebral Arteries

In rabbit isolated basilar arteries contracted with high K+ solution, S-312-d demonstrates significantly greater potency than its racemate and the inactive enantiomer. The IC50 values show a clear rank order of potency: S-312-d is 1.6-fold more potent than racemic S-312 and 33-fold more potent than the R-(-)-enantiomer S-312-l [1].

Calcium channel blocker Vascular smooth muscle Cerebral vasodilation

Significantly More Potent Stroke Prevention than Nimodipine in SHRSP

In stroke-prone spontaneously hypertensive rats (SHRSP), S-312-d provided superior prophylaxis against stroke-related mortality and morbidity at doses 10-fold lower than nimodipine. S-312-d at 1 mg/kg markedly inhibited the appearance of urinary occult blood, an effect that required 10 mg/kg of nimodipine to achieve comparably [1]. Furthermore, a 3 mg/kg daily dose of S-312-d resulted in 100% survival over a 60-day study period [1].

Stroke prevention Hypertension Neuroprotection

Unique Inhibition of Ischemic Glutamate Release Not Observed with Nimodipine

In a rat model of cerebral ischemia, S-312-d uniquely suppressed the pathological release of the excitatory neurotransmitter glutamate. Intraduodenal administration of 0.3 mg/kg S-312-d significantly decreased ischemic glutamate release. In a direct comparison, nimodipine at a much higher dose of 10 mg/kg failed to inhibit this release [1].

Excitotoxicity Cerebral ischemia Glutamate release

More Potent Anticonvulsant Activity than Flunarizine in DBA/2 Mice

S-312-d demonstrates potent oral anticonvulsant activity in DBA/2 mice, a genetic model of audiogenic seizures. Its ED50 value is 2.3-fold lower than that of flunarizine, a non-DHP calcium channel blocker with established anticonvulsant properties. The R-(-)-enantiomer, S-312-l, was completely inactive [1].

Anticonvulsant Epilepsy Audiogenic seizures

Renoprotective Effects in Ischemic Acute Renal Failure at Low Intravenous Doses

S-312-d provides dose-dependent protection against ischemic acute renal failure (ARF) in rats. Intravenous administration of 0.01-0.1 mg/kg prior to ischemia improved survival rates, reduced renal cortical edema, and decreased calcium accumulation in renal tissue [1].

Renoprotection Ischemic injury Acute renal failure

In Vivo Antihypertensive Potency Double That of Racemic S-312

The in vivo cardiovascular activity of S-312-d is approximately twice that of the racemic mixture, S-312. In conscious spontaneously hypertensive rats (SHR) and anesthetized dogs, the antihypertensive and hypotensive effects of S-312-d were found to be 2 times more potent than those of S-312 [1].

Antihypertensive SHR In vivo potency

S-312-d (CAS 120056-57-7): Primary Application Scenarios Based on Quantitative Evidence


Investigating Ischemia-Induced Excitotoxicity and Direct Neuronal Protection

S-312-d is uniquely suited for studies on cerebral ischemia where direct neuronal protection is a key endpoint. Unlike nimodipine, S-312-d significantly inhibits the pathological release of glutamate during ischemia at a low dose of 0.3 mg/kg (i.d.), a mechanism that contributes to excitotoxic neuronal death [1]. This makes it a critical reagent for researchers aiming to disentangle the direct neuroprotective effects of L-VSCC blockade from vascular-mediated protection in stroke models.

Conducting Cerebrovascular and Stroke Prevention Studies Requiring High In Vivo Potency

For preclinical studies on hypertension-induced stroke and cerebrovascular dysfunction, S-312-d offers a significant advantage in potency. It provides prophylactic and therapeutic benefits in the gold-standard SHRSP model at doses 10-fold lower than nimodipine, as demonstrated by marked inhibition of urinary occult blood at 1 mg/kg (S-312-d) vs. 10 mg/kg (nimodipine) [2]. This high potency allows for lower drug loads, potentially reducing off-target effects and simplifying experimental protocols.

Exploring L-VSCC Blockade in Genetic and Audiogenic Epilepsy Models

S-312-d is a potent and selective tool for investigating the role of L-type calcium channels in seizure disorders. Its oral anticonvulsant ED50 of 15.0 mg/kg in DBA/2 mice is 2.3-fold more potent than that of flunarizine, and its effects are sustained in spontaneously epileptic rats [3]. The complete inactivity of the R-(-)-enantiomer, S-312-l, provides a perfect negative control for confirming target engagement and mechanism of action in vivo.

Studying Renal Protection and Ischemic Organ Injury

S-312-d extends its protective profile to the kidney, demonstrating dose-dependent efficacy in models of ischemic acute renal failure (ARF) at low intravenous doses (0.01-0.1 mg/kg) [4]. This application scenario is valuable for researchers investigating calcium channel blockade in multi-organ ischemia-reperfusion injury, or those seeking a calcium antagonist with a broader tissue protective profile beyond the central nervous system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-312-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.